Ciglitazone is an aromatic ether that consists of 1,3-thiazolidine-2,4-dione with position 5 substituted by a 4-[(1-methylcyclohexyl)methoxy]benzyl group. A selective PPARgamma agonist. It has a role as an insulin-sensitizing drug and an antineoplastic agent. It is a thiazolidinone and an aromatic ether. Developed by Takeda Pharmaceuticals in the early 1980s, it is considered the prototypical compound for the thiazolidinedione class. Ciglitazone was never used as a medication, but it sparked interest in the effects of thiazolidinediones. Several analogues were later developed, some of which—such as pioglitazone and troglitazone—made it to the market. Ciglitazone significantly decreases VEGF production by human granulosa cells in an in vitro study, and may potentially be used in ovarian hyperstimulation syndrome. Ciglitazone is a potent and selective PPARγ ligand with an EC50 of 3.0 µM. It is also an anti-hyperglycemic agent in the ob/ob murine model in vivo. Ciglitazone increases adipogenesis, decreases differentiation and angiogenesis in human umbilical vein endothelial cell (HUVEC), and osteoblastogenesis in human mesenchymal stem cells. Ciglitazone is an agent belonging to the glitazone (thiazolidinedione) class of antidiabetic agents with antihyperglycemic activity. Ciglitazone also exerts anti-inflammatory activity through the modulation of nuclear factor-kappaB-mediated pathways. In addition, this agent inhibits angiogenesis by reducing vascular endothelial growth factor (VEGF) production and inhibits growth of melanoma cells by inhibiting the expression of (C-X-C motif) ligand 1 (CXCL1). This agent is the prototypical compound for the thiazolidinedione class, and has never been marketed.
Related Compounds
Troglitazone
Compound Description: Troglitazone is a thiazolidinedione (TZD) and a potent, selective peroxisome proliferator-activated receptor gamma (PPARγ) ligand. It was used as an antidiabetic agent but was withdrawn from the market due to severe hepatotoxicity. Troglitazone has been shown to inhibit the proliferation of various cancer cells, including stomach cancer cells [] and breast cancer cells [], by arresting the cell cycle at the G1 phase. Troglitazone also induces apoptosis in various cancer cell types, including mouse calvarial bones [] and Jurkat T cells [].
Compound Description: 2-TG is a thiazolidinedione analog designed to be inactive at the PPARγ receptor. Despite its lack of PPARγ activation, 2-TG demonstrates the ability to repress cyclin D1, a key regulator of cell cycle progression, and inhibit the growth of MCF-7 breast cancer cells []. Mechanistically, 2-TG promotes proteasome-mediated degradation of cyclin D1, leading to its downregulation [].
Relevance: 2-TG shares the thiazolidinedione core with ciglitazone, but structural modifications render it inactive at the PPARγ receptor. Notably, both compounds can repress cyclin D1, although through different mechanisms. Ciglitazone primarily exerts this effect through PPARγ-dependent pathways, while 2-TG acts independently of PPARγ. The shared ability of these structurally related compounds to downregulate cyclin D1 through distinct pathways highlights the complexity of their anticancer effects and the potential for developing PPARγ-independent cyclin D1 inhibitors [].
Compound Description: 2-CG is another thiazolidinedione analog designed to be inactive at the PPARγ receptor []. Despite its lack of PPARγ activation, 2-CG exhibits anticancer properties.
Compound Description: 2-TG-6 represents a structurally optimized derivative of 2-TG, exhibiting increased potency in both cyclin D1 repression and growth inhibition of MCF-7 breast cancer cells []. Like its parent compound, 2-TG-6 acts independently of PPARγ activation.
15-Deoxy-Δ12,14-prostaglandin J2 (dPGJ2)
Compound Description: 15-deoxy-Δ12,14-prostaglandin J2 (dPGJ2) is an endogenous ligand for PPARγ and is known to have anti-inflammatory and anti-proliferative effects []. In cultured astrocytes, dPGJ2 activates Erk, Jnk, and p38 MAP kinase pathways, ultimately leading to apoptosis []. It also activates ASK1, a MAP kinase kinase kinase upstream of Jnk and p38 [].
Relevance: While both dPGJ2 and ciglitazone can activate PPARγ, dPGJ2 also exhibits PPARγ-independent effects, such as activating MAP kinase pathways in astrocytes and preadipocytes. This suggests that dPGJ2 may act through multiple mechanisms to exert its biological effects, including those related to inflammation and cell survival []. Notably, both dPGJ2 and ciglitazone trigger eryptosis, a form of suicidal erythrocyte death [], potentially contributing to the anemia observed as a side effect of these agents.
Rosiglitazone
Compound Description: Rosiglitazone is another thiazolidinedione and a potent PPARγ agonist used as an antidiabetic agent. Unlike troglitazone and ciglitazone, rosiglitazone does not directly induce apoptosis in Jurkat T cells []. It has been shown to inhibit rat aortic adventitial fibroblasts proliferation induced by angiotensin II in vitro [].
Metformin
Compound Description: Metformin is a widely used antidiabetic drug that acts independently of PPARγ. It exerts its effects by activating AMP-activated protein kinase (AMPK) [].
Relevance: Although not structurally related to ciglitazone, metformin is relevant because it enhances ciglitazone's anticancer effects in NSCLC cells []. This synergistic effect arises from metformin's ability to activate AMPK, which complements ciglitazone's mechanism of inhibiting lung cancer cell proliferation. The combination of ciglitazone and metformin highlights the potential for developing more effective therapeutic strategies against lung cancer by targeting multiple pathways involved in tumor cell growth and survival [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ponceau 4R is a synthetic red azo dye and is used as a food colorant. It is used in range of alcoholic and non-alcoholic beverages, food stuffs, preserved fruits etc. It exists as trisodium-2-hydroxy-1-(4-sulfonato-1-naphthylazo)-6,8-naphthalenedisulfonate. C.I. Acid Red 18 is a red dye.
CI 951 is a novel dihydronaphthyridine Ca2+ antagonist, channel blocker. CI-951 may be a useful therapeutic agent for focal cerebral ischemia. It has potential as a cerebral vasodilator.